Valnemulin trifluoroacetic acid salt-d6 chemical structure and molecular weight
Valnemulin trifluoroacetic acid salt-d6 chemical structure and molecular weight
Advanced Bioanalytical Applications and Chemical Profiling[1]
Executive Summary
Valnemulin Trifluoroacetic Acid Salt-d6 (Valnemulin-d6 TFA) is the stable isotope-labeled internal standard (IS) critical for the precise quantification of Valnemulin in complex biological matrices. As a pleuromutilin antibiotic used extensively in veterinary medicine (swine dysentery, enzootic pneumonia), Valnemulin requires rigorous monitoring to ensure food safety and pharmacokinetic compliance.
This technical guide details the physicochemical properties, mechanism of action, and a validated LC-MS/MS workflow for utilizing Valnemulin-d6. By compensating for ionization suppression and matrix effects, this IS ensures data integrity in high-throughput bioanalysis.
Chemical Identity & Physicochemical Profile[2]
Valnemulin-d6 is a semi-synthetic derivative where six hydrogen atoms are replaced by deuterium, typically on the 1,1-dimethylethyl moiety of the side chain. This specific labeling ensures the isotope remains stable and co-elutes with the analyte while providing mass spectral differentiation.
| Property | Specification |
| Chemical Name | Valnemulin-d6 Trifluoroacetic Acid Salt |
| CAS Number | 1217627-44-5 |
| Salt Form Formula | |
| Salt Molecular Weight | ~684.88 g/mol |
| Base Formula | |
| Base Molecular Weight | ~570.86 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water |
| Storage | -20°C, Hygroscopic, Light Sensitive |
Note on Stoichiometry: The molecular weight provided accounts for the Trifluoroacetic Acid (TFA) counterion (
). In mass spectrometry (ESI+), the detected species is the protonated base, corresponding to m/z ~571.4.
Mechanism of Action & Analytical Context
Biological Mechanism
Valnemulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit . It interacts specifically with domain V of 23S rRNA, preventing correct positioning of tRNA for peptide bond formation.
The Role of Deuterated Standards
In LC-MS/MS analysis of biological tissues (liver, kidney, muscle), co-eluting matrix components (phospholipids, proteins) often cause ion suppression or enhancement .
-
Problem: External calibration cannot account for these variable matrix effects.
-
Solution: Valnemulin-d6 behaves nearly identically to Valnemulin during extraction and chromatography but is distinguishable by mass. The ratio of Analyte/IS response normalizes these variations, ensuring accuracy.
Analytical Workflow: LC-MS/MS Protocol
The following workflow outlines a robust method for extracting Valnemulin from tissue samples using Valnemulin-d6 as the internal standard.
Workflow Visualization
Figure 1: Step-by-step bioanalytical workflow for Valnemulin quantification.
detailed Protocol
1. Reagent Preparation
-
Stock Solution: Dissolve 1 mg Valnemulin-d6 TFA in 1 mL Methanol (1 mg/mL). Store at -20°C.
-
Working Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
2. Sample Extraction (Tissue)
-
Homogenization: Weigh 2.0 g of tissue sample into a 50 mL centrifuge tube.
-
IS Addition: Add 50 µL of Valnemulin-d6 Working Solution. Vortex for 30 seconds.[1]
-
Extraction: Add 10 mL Acetonitrile (containing 1% Formic Acid). Shake vigorously for 10 min.
-
Centrifugation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Defatting (Critical): Transfer supernatant to a new tube. Add 5 mL n-Hexane . Vortex 1 min. Centrifuge. Discard the upper hexane layer (removes lipids).
-
Concentration: Evaporate the lower ACN layer to dryness under Nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase.
3. LC-MS/MS Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B (0-0.5 min)
90% B (3.0 min) 10% B (3.1 min). -
Flow Rate: 0.3 mL/min.
4. Mass Spectrometry Parameters (MRM) Monitor the following transitions in ESI+ mode:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Valnemulin | 565.4 | 263.1 | 30 | 25 | Quantifier |
| Valnemulin | 565.4 | 303.2 | 30 | 20 | Qualifier |
| Valnemulin-d6 | 571.4 | 269.1 | 30 | 25 | Internal Standard |
Technical Insight: The product ion at m/z 263.1 corresponds to the cleavage of the side chain. Since the deuterium label is located on the side chain (1,1-dimethylethyl group), the IS product ion shifts by +6 Da to m/z 269.1.
Data Interpretation & Validation
To ensure scientific integrity, the method must be validated according to FDA/EMA bioanalytical guidelines.
-
Response Ratio: Calculate the ratio
. -
Calibration: Plot
vs. Concentration. The curve should be linear ( ) with weighting. -
Matrix Effect (ME):
-
An ME value between 85-115% indicates effective removal of interferences. The use of Valnemulin-d6 specifically corrects for ME values deviating from 100%.
-
Stability & Handling
-
Light Sensitivity: Valnemulin is sensitive to photodegradation. Perform all extractions under low light or use amber glassware.
-
Acid Stability: The TFA salt is stable, but the ester linkage in Valnemulin is susceptible to hydrolysis at high pH. Maintain acidic conditions (pH < 5) during extraction.
References
-
Santa Cruz Biotechnology. (n.d.). Valnemulin Trifluoroacetic Acid Salt-d6 Product Data. Retrieved from
-
PubChem. (2025).[4] Valnemulin Compound Summary. National Library of Medicine. Retrieved from
-
Yang, S., et al. (2023). UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp. Molecules, 28(14), 5430.[5][6] Retrieved from
-
LGC Standards. (n.d.). Valnemulin-d6 Trifluoroacetic Acid Salt Reference Standard. Retrieved from
-
Ye, P., et al. (2016). Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1014, 102-106.[7] Retrieved from
Sources
- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 2. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manuals.plus [manuals.plus]
- 4. Valnemulin | C31H52N2O5S | CID 9850878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
